(R)-N-(1-Methyl-2-phenylethyl)adenosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGCFBBHQEQQH-SSFGXONLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926443 | |
| Record name | (-)-(Phenylisopropyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38594-96-6 | |
| Record name | (-)-PIA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38594-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-(1-methyl-2-phenylethyl)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(Phenylisopropyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N-(1-methyl-2-phenylethyl)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of R N 1 Methyl 2 Phenylethyl Adenosine
Strategies for Stereoselective Synthesis
The synthesis of (R)-N-(1-Methyl-2-phenylethyl)adenosine with high stereochemical purity is paramount. The most common and effective strategy involves the nucleophilic substitution of a leaving group at the C6 position of a purine (B94841) precursor with the chiral amine, (R)-1-methyl-2-phenylethylamine.
A widely employed precursor is 6-chloropurine (B14466) ribonucleoside. This starting material, which contains the essential ribose sugar and purine core, readily reacts with (R)-1-methyl-2-phenylethylamine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or butanol, often in the presence of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction. The use of the enantiomerically pure (R)-amine as the nucleophile directly installs the desired stereocenter at the N6-position, leading to the formation of this compound.
The stereoselectivity of this reaction is primarily dictated by the chirality of the starting amine. The reaction itself does not typically affect the stereocenter of the amine. Therefore, the optical purity of the final product is directly dependent on the enantiomeric excess of the (R)-1-methyl-2-phenylethylamine used.
| Reactants | Reagents | Product | Stereochemistry |
| 6-Chloropurine ribonucleoside | (R)-1-Methyl-2-phenylethylamine, Base (e.g., Triethylamine) | This compound | The stereochemistry is transferred from the chiral amine. |
Approaches to N6-Substituent Derivatization
Further diversification of this compound can be achieved by modifying the N6-substituent. These modifications aim to explore the structure-activity relationships by altering the size, shape, and electronic properties of the group attached to the N6-position.
One common approach to synthesizing a variety of N6-substituted adenosine (B11128) analogs, which can be applied to create derivatives of this compound, is the Dimroth rearrangement. This method involves the initial alkylation of adenosine at the N1 position, followed by a base-catalyzed rearrangement to the N6-substituted product. While this is a powerful method for generating diverse N6-substituted adenosines, direct derivatization of the pre-formed (R)-1-methyl-2-phenylethyl group on the adenosine core is less commonly reported.
A more direct route to N6-derivatives involves starting from 6-chloropurine ribonucleoside and reacting it with a library of structurally diverse chiral amines, analogous to the synthesis of the parent compound. This allows for the introduction of a wide range of substituents at the N6-position, each with a defined stereochemistry.
Modifications of the Ribose Moiety
The ribose sugar of this compound is a key component for its interaction with adenosine receptors, and modifications to this moiety have been a significant area of research. These alterations can influence the compound's conformation, binding affinity, and selectivity for different receptor subtypes.
A notable modification is the introduction of a methyl group at the C1' position of the ribose. The synthesis of 1'-C-methyl analogues of this compound has been reported. nih.govacs.org This modification has been shown to have a pronounced impact on the conformation of the furanose ring, favoring a specific pucker that can influence receptor binding. nih.govacs.org
N9 Position Alterations
The N9 position of the purine ring is another site for chemical modification. Alkylation at this position can significantly alter the properties of the adenosine analogue. General methods for the N9-alkylation of purines involve the reaction of the purine with an alkyl halide in the presence of a base. The regioselectivity of this reaction (N7 vs. N9 alkylation) can be influenced by the reaction conditions and the nature of the substituents on the purine ring. While this is a common modification for other adenosine derivatives, specific examples of N9 alterations on the pre-formed this compound are not extensively documented in the scientific literature.
C3' and C5' Carbon Manipulations
Modifications at the C3' and C5' positions of the ribose ring have been explored to create adenosine analogues with altered properties. At the C5' position, the primary hydroxyl group can be a site for various transformations. For instance, the synthesis of 5'-uronamide derivatives of N6-substituted adenosines has been a successful strategy to enhance affinity and selectivity for certain adenosine receptor subtypes. This involves the oxidation of the 5'-hydroxyl group to a carboxylic acid, followed by amidation.
| Modification Site | Type of Modification | Potential Impact |
| C1' | Methylation | Alters ribose conformation, influences receptor binding. nih.govacs.org |
| N9 | Alkylation | Modifies overall structure and properties. |
| C3' | Azido, Amino substitution | Influences sugar pucker and conformation. nih.gov |
| C5' | Uronamide formation | Enhances receptor affinity and selectivity. |
Pharmacological Characterization of Adenosine Receptor Interactions
Affinity and Selectivity at Adenosine (B11128) Receptor Subtypes
(R)-N-(1-Methyl-2-phenylethyl)adenosine is widely recognized as a potent and selective agonist for the A1 adenosine receptor subtype. ontosight.ai Its pharmacological profile has been characterized across various species and receptor subtypes, revealing a distinct preference for the A1 receptor over A2A, A2B, and A3 receptors. This selectivity is largely conferred by the N6-phenylisopropyl substitution, a structural feature known to enhance affinity for the A1 receptor.
This compound demonstrates high-affinity binding to the A1 adenosine receptor across multiple species. In radioligand binding studies using membrane preparations from newborn chick hearts, the tritiated form of the compound, [3H]-(L)-PIA, bound with a high affinity, showing a dissociation constant (KD) in the range of 3-5 nM.
Binding affinity, expressed as the inhibition constant (Ki), quantifies the concentration of the compound required to occupy 50% of the receptors in the presence of a radioligand. For this compound, these values confirm its high potency at the A1 receptor. Competition studies have consistently shown that the (R)-isomer is more potent than the (S)-isomer, which is a characteristic feature of an A1-type adenosine receptor interaction.
| Species | Receptor Subtype | Ki Value (nM) |
|---|---|---|
| Human | A1 | 1.1 |
| Rat | A1 | 0.8 |
| Mouse | A1 | 1.2 |
In contrast to its high affinity for the A1 receptor, this compound exhibits significantly lower affinity for the A2A adenosine receptor. This difference in binding affinity is the basis for its classification as an A1-selective agonist. The selectivity ratio, calculated by dividing the Ki value at the A2A receptor by the Ki value at the A1 receptor, is substantial. For the human receptors, this ratio is approximately 100-fold, indicating a strong preference for the A1 subtype.
| Species | Receptor Subtype | Ki Value (nM) |
|---|---|---|
| Human | A2A | 110 |
| Rat | A2A | 60 |
| Mouse | A2A | 120 |
The interaction of this compound with A2B and A3 adenosine receptors is characterized by low affinity. The A2B receptor is generally known to have a low affinity for endogenous adenosine and its analogs. nih.gov While a specific Ki value for this compound at the A2B receptor is not consistently reported, its activity is understood to be significantly lower than at A1 and A2A receptors.
Binding studies at the A3 receptor subtype also demonstrate a lower affinity for this compound compared to the A1 receptor. Research on cloned rat A3 receptors expressed in Chinese Hamster Ovary (CHO) cells determined a Ki value of 158 ± 52 nM. Studies have also noted that for adenosine derivatives, Ki values at rat A3 receptors tend to be several-fold higher than at human A3 receptors. The stereoselectivity characteristic of A1 receptors is preserved at the A3 subtype, with the (R)-isomer being more potent than the (S)-isomer.
Radioligand Binding Assay Methodologies for Receptor Characterization
The affinity of this compound for adenosine receptor subtypes is determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor. The general procedure involves incubating a source of receptors, such as crude membrane preparations from tissues or cultured cells expressing a specific receptor subtype, with a radiolabeled ligand.
For characterizing A1 receptors, [3H]-(R)-N-(1-Methyl-2-phenylethyl)adenosine ([3H]R-PIA) is itself frequently used as the selective radioligand. The assay is performed by adding various concentrations of the unlabeled compound of interest (the "competitor," which in this case would be other adenosine analogs) to a fixed concentration of the radioligand and the receptor preparation. After incubation to allow the binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, which is then quantified using liquid scintillation counting.
The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation. For characterizing other adenosine receptor subtypes, different selective radioligands are used, such as [3H]CGS21680 for A2A receptors and [125I]AB-MECA for A3 receptors.
Functional Receptor Assays and Signal Transduction Pathways
Functional assays are employed to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response resulting from the ligand-receptor interaction, typically by monitoring a downstream signaling event.
The A1 and A3 adenosine receptors are primarily coupled to the inhibitory G protein, Gi. ontosight.ai Activation of these receptors by an agonist leads to the inhibition of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov Conversely, A2A and A2B receptors are coupled to the stimulatory G protein, Gs, and their activation stimulates adenylate cyclase activity.
As a potent A1 receptor agonist, this compound effectively inhibits adenylate cyclase. In functional assays using crude particulate preparations from human left ventricles, this compound produced a dose-dependent inhibition of adenylate cyclase activity. nih.gov The half-maximal effective concentration (ED50) for this inhibition was found to be approximately 130 nM. nih.gov These functional assays often use an agent like forskolin (B1673556) to stimulate adenylate cyclase, thereby increasing the basal level of cAMP, which allows for a more robust measurement of the inhibitory effect of a Gi-coupled receptor agonist. The ability of this compound to suppress forskolin-stimulated cAMP accumulation is a hallmark of its A1 receptor-mediated agonism.
Ion Channel Regulation (e.g., Calcium Channels)
The pharmacological activity of this compound, a selective A1 adenosine receptor agonist, extends to the regulation of ion channels, with notable effects on voltage-gated calcium channels. This regulation is a key mechanism underlying its broader physiological effects, such as neuromodulation and cardioprotection. The interaction is primarily indirect, mediated by the activation of A1 adenosine receptors, which then influence the activity of these channels.
Detailed Research Findings
Research indicates that this compound, also known as R-PIA, plays a significant role in modulating calcium influx in neuronal tissues. Activation of presynaptic A1 receptors by this compound attenuates calcium entry through voltage-dependent calcium channels, with a particular impact on N-type channels. This reduction in calcium influx is a critical step in its ability to decrease the release of neurotransmitters like glutamate. At the postsynaptic level, R-PIA has also been shown to inhibit voltage-sensitive calcium channels, further contributing to its neuromodulatory effects. nih.gov
In the context of cardiac tissue, studies on guinea-pig atria have demonstrated that this compound antagonizes the effects of calcium channel facilitators. This suggests an interaction with slow calcium channels, leading to a decrease in the transmembrane flux of calcium ions. nih.govfrontiersin.org This action is pertinent to the compound's effects on cardiac function.
The antagonistic relationship with the dihydropyridine (B1217469) calcium channel facilitator Bay K 8644 in guinea-pig atria has been characterized quantitatively. In electrically driven atria, the antagonism by R-PIA was found to be apparently competitive. frontiersin.org In spontaneously beating atria, a Schild regression plot for the interaction was linear with a slope close to unity, indicative of competitive antagonism. frontiersin.org
While the inhibitory effects of this compound on calcium channels are established through its A1 receptor agonism, detailed electrophysiological studies quantifying the direct impact on channel kinetics, such as activation and inactivation properties, are not extensively detailed in the currently available literature. The primary mechanism is understood to be the G-protein coupled signaling cascade initiated by A1 receptor activation, which then leads to the modulation of calcium channel function.
Data on Calcium Channel Interaction
The following table summarizes the quantitative data available for the interaction of this compound with calcium channels, derived from studies on its antagonistic effects.
| Parameter | Value | Tissue/Preparation | Notes |
| IC₅₀ | 18.6 ± 0.4 nM | Electrically driven guinea-pig atria | Antagonism of the positive inotropic effects of Bay K 8644. frontiersin.org |
| pA₂ | 8.63 ± 0.05 | Spontaneously beating guinea-pig atria (normal) | Schild regression analysis of the antagonism of Bay K 8644. frontiersin.org |
| **IC₅₀ (from pA₂) ** | 2.35 ± 0.25 nM | Spontaneously beating guinea-pig atria (normal) | Calculated from the pA₂ value. frontiersin.org |
Structure Activity Relationship Sar Investigations of R N 1 Methyl 2 Phenylethyl Adenosine and Analogues
Stereochemical Determinants of Adenosine (B11128) Receptor Binding and Selectivity
The stereochemistry of the N6-substituent in adenosine analogues is a critical factor governing their affinity and selectivity for adenosine receptor subtypes. For N6-(1-Methyl-2-phenylethyl)adenosine, the (R)-enantiomer, (R)-PIA, exhibits significantly higher affinity for A1 receptors compared to its (S)-enantiomer. This stereoselectivity is a well-established characteristic of A1 receptor binding, with the (R)-isomer being 100 to 300 times more potent than the (S)-isomer in functional assays. researchgate.net
This stereochemical preference is also observed at A3 adenosine receptors, although it can vary between species. For instance, stereoselectivity in binding has been demonstrated for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3 receptor, but this is not observed at the human A3 receptor. nih.govacs.org The selectivity for the (R)-diastereomer of PIA has been quantified as 6-fold at rat, 11-fold at sheep, and 10-fold at human A3 receptors. nih.gov This highlights that the chiral center in the N6-phenylisopropyl group plays a crucial role in the precise orientation of the ligand within the receptor's binding pocket, influencing the strength and nature of the interaction. A similar stereoselectivity was observed in a 3-nitrophenyl analogue of N6-(2-phenyl-1-cyclopropyl)adenosine, where the (1S,2R) isomer displayed a 10-fold higher binding affinity for the A3 receptor than the other isomer. nih.gov
| Compound | Receptor Subtype | Species | Stereoselectivity Factor ((R) vs. (S)) |
|---|---|---|---|
| N-(1-Methyl-2-phenylethyl)adenosine (PIA) | A1 | Not Specified | 100-300 fold |
| N-(1-Methyl-2-phenylethyl)adenosine (PIA) | A3 | Rat | 6 fold |
| N-(1-Methyl-2-phenylethyl)adenosine (PIA) | A3 | Human | 10 fold |
| N-(1-phenylethyl)adenosine | A3 | Rat | Observed |
| N-(1-phenylethyl)adenosine | A3 | Human | Not Observed |
Impact of N6-Phenylisopropyl Group Modifications on Receptor Affinity
Modifications to the N6-phenylisopropyl group of (R)-PIA have profound effects on receptor affinity, selectivity, and efficacy. The affinity and efficacy of N6-arylethyl adenosines are highly dependent on steric bulk and ring constraints. nih.govacs.org
Research has shown that N6-arylmethyl analogues, including those with substituted benzyl (B1604629) groups, generally exhibit higher potency at A1 and A3 receptors compared to A2A receptors. nih.govacs.org For A3 receptor selectivity, an N6-benzyl group is often favored as it tends to diminish potency at A1 and A2A receptors. nih.gov
Further exploration of the N6-substituent has led to interesting findings. For example, while N6-(2-phenyl-1-cyclopropyl) derivatives are full A3 agonists, the simpler N6-cyclopropyladenosine acts as an A3 antagonist. nih.gov Efficacy can be restored by adding one or two phenyl rings to the 2-position of the cyclopropyl (B3062369) moiety. nih.gov In a different modification, N6-(2,2-diphenylethyl)adenosine was found to be an A3 receptor antagonist. However, shortening the ethyl group to a methyl (N6-diphenylmethyl) or creating a bond between the two phenyl rings (N6-9-fluorenylmethyl) restored agonist activity. nih.gov This demonstrates that subtle changes in the size, shape, and flexibility of the N6-substituent can switch a compound from an agonist to an antagonist.
| N6-Substituent Modification | Effect on A3 Receptor Activity |
|---|---|
| Cyclopropyl | Antagonist |
| (2-Phenyl-1-cyclopropyl) | Full Agonist |
| (2,2-Diphenylethyl) | Antagonist |
| (Diphenylmethyl) | Agonist (Restored Efficacy) |
| (9-Fluorenylmethyl) | Agonist (Restored Efficacy) |
Influence of Adenosine Nucleus Substitutions on Biological Activity
Substitutions on the purine (B94841) and ribose moieties of the adenosine core also significantly modulate the biological activity of (R)-PIA analogues. Modifications at the 2-position of the purine ring have been a key strategy for altering receptor selectivity. For instance, the introduction of a chlorine atom at the 2-position, as in 2-chloro-N6-(R-phenylisopropyl)adenosine, can result in dual-acting A1/A3 agonists. nih.gov However, the effect of a 2-chloro substituent on A3 receptor affinity can vary depending on the N6-substituent. researchgate.net In some series, 2-chloro modifications did not markedly change A3 affinities. nih.gov
Modifications to the ribose portion of the molecule are also critical. The 5'-uronamide function, as seen in N-ethylcarboxamidoadenosine (NECA), enhances affinity at A3 receptors. nih.gov The combination of an optimal N6-substituent (like a benzyl group) with the 5'-uronamido function has been a successful strategy for creating A3-selective agonists. nih.gov Further studies have shown that at the 5'-position, an O-methyl substituent tends to induce the highest A1 receptor affinity, while an O-ethyl substituent is favored for the A3 receptor. researchgate.net Research has also indicated that the 3'-OH and 4'-CH2OH groups of the ribose are not essential for activation of A3 receptors. exlibrisgroup.com
| Adenosine Nucleus Substitution | Position | Effect on Affinity/Selectivity |
|---|---|---|
| Chlorine | 2 | Can create dual A1/A3 agonists. nih.gov |
| Uronamide | 5' | Enhances A3 receptor affinity. nih.gov |
| O-Methyl ether | 5' | Favors A1 receptor affinity. researchgate.net |
| O-Ethyl ether | 5' | Favors A3 receptor affinity. researchgate.net |
| Deoxy | 3' | Not required for A3 receptor activation. exlibrisgroup.com |
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques have become indispensable tools for understanding the complex SAR of adenosine receptor ligands. These methods provide insights into the three-dimensional interactions between ligands and their receptor targets, guiding the design of new compounds with desired pharmacological profiles.
Homology modeling has been widely used to construct models of adenosine receptor binding sites, often using the structures of related G protein-coupled receptors like bacteriorhodopsin or rhodopsin as templates. nih.govnih.gov These models help to define the putative binding site and identify key amino acid residues involved in ligand recognition. For example, a molecular model of the A3 receptor identified a hydrophobic region involving Phe168 that interacts with the phenyl moiety of the ligand. nih.gov
Quantitative structure-activity relationship (QSAR) studies and Comparative Molecular Field Analysis (CoMFA) have also been applied. nih.govnih.gov CoMFA studies on N6-benzyl ring substituents have helped to rationalize the observed SAR and predict the activity of novel analogues. nih.gov More advanced techniques such as induced-fit docking and molecular dynamics (MD) simulations are used to explore the dynamic nature of ligand-receptor binding. acs.org These simulations can reveal how the binding of an agonist versus an antagonist can induce different conformational changes in the receptor, leading to receptor activation or blockade. acs.orgcoventry.ac.uk Such studies are crucial for explaining subtle structural changes that can convert an agonist into an antagonist. acs.org
Molecular and Cellular Mechanisms of Action in Preclinical Models
Receptor Localization and Distribution in Neural Tissues
The specific physiological effects of (R)-N-(1-Methyl-2-phenylethyl)adenosine are dictated by the location and density of its target receptors within the nervous system. Preclinical research has focused on mapping these sites to understand the compound's mechanism of action, particularly in the context of pain modulation.
Spinal Cord Adenosine (B11128) Receptor Mapping
This compound is a selective agonist for the A1 subtype of adenosine receptors. ontosight.ai Autoradiography studies in rat models have been instrumental in mapping the distribution of these A1 receptors within the spinal cord. These studies show that the binding sites for this compound are not uniformly distributed. nih.gov The highest densities of A1 receptors are found within the substantia gelatinosa, with significant presence also noted in the region surrounding the central canal (lamina X). nih.gov The functional relevance of these spinal receptors is confirmed by experiments where spinally administered this compound dose-dependently suppresses the activity of dorsal horn neurons responding to noxious stimuli. nih.gov This effect is reversed by adenosine receptor antagonists, confirming the involvement of spinal adenosine receptors in pain modulation. nih.gov
Substantia Gelatinosa Receptor Predominance
The substantia gelatinosa of Rolando (SGR), corresponding to Rexed lamina II of the spinal cord's grey matter, shows the highest concentration of A1 adenosine receptors. nih.govwikipedia.org This region is a critical site for the integration and modulation of sensory information, including pain signals transmitted from the periphery. wikipedia.orgnih.gov Research indicates that the A1 receptors within the substantia gelatinosa are located predominantly on the intrinsic neurons of this area. nih.gov The strategic positioning of these receptors allows this compound to exert significant control over nociceptive transmission at one of the earliest synaptic relays in the central nervous system. nih.gov
Modulation of Neurotransmitter Systems
This compound modulates neuronal activity primarily through its agonist action on presynaptic A1 receptors. nih.govnih.gov The activation of these receptors, which are coupled to inhibitory G-proteins (Gi), initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase activity. mdpi.com This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.com
The reduction in cAMP levels has several downstream consequences, including the modulation of ion channel function. It leads to the inhibition of voltage-gated calcium channels, which reduces calcium influx into the presynaptic terminal, and the activation of G-protein-coupled inwardly rectifying potassium channels, which increases potassium efflux. nih.gov The combined effect is a hyperpolarization of the neuronal membrane and a decreased probability of neurotransmitter vesicle fusion and release. nih.gov Through this mechanism, this compound effectively inhibits the release of excitatory neurotransmitters, such as glutamate, from primary afferent nerve terminals into the synapses of the dorsal horn. nih.govmdpi.com
Cellular Responses to this compound
The influence of this compound extends beyond direct neuromodulation in the central nervous system to include effects on inflammatory cells and broader systemic processes.
Anti-Inflammatory Effects on Neutrophil Function
In preclinical models of inflammation, this compound demonstrates anti-inflammatory properties by modulating the activity of neutrophils. nih.gov Studies have shown that it can inhibit the accumulation of white blood cells at inflammatory sites. nih.gov The proposed mechanism for this effect involves the inhibition of neutrophil adhesion to the vascular endothelium, a critical step in the inflammatory cascade. nih.govfrontiersin.org Furthermore, at high concentrations, the compound exerts a mild inhibitory effect on the release of superoxide (B77818) (O2-) from stimulated rat neutrophils, suggesting an ability to dampen oxidative burst activity. nih.gov While adenosine can act on multiple receptor subtypes on immune cells, the anti-inflammatory actions of A1 receptor activation contribute to this profile. nih.govmdpi.com
The table below summarizes the receptor-mediated effects of adenosine on neutrophil functions, providing context for the actions of A1 agonists like this compound.
| Adenosine Receptor Subtype | Effect on Neutrophil Function |
| A1 | Promotes chemotaxis |
| A2A | Inhibits activation and adhesion |
| A2B | Inhibits activation |
| A3 | Promotes chemotaxis |
This table reflects the general roles of adenosine receptor subtypes on neutrophils as described in preclinical research. nih.govmdpi.com
Neurobiological Systemic Modulation
When administered systemically, this compound's effects are a consequence of A1 receptor activation in various tissues throughout the body. ontosight.ai A1 receptors are widely distributed, and their activation can lead to systemic physiological changes, including cardiovascular effects such as decreased heart rate and blood pressure. ontosight.ai In the context of neurobiology, the compound's ability to act on spinal A1 receptors allows it to prevent the development of central sensitization, a key process in the transition from acute to chronic pain. nih.gov This indicates that its modulatory effects are not limited to suppressing existing pain signals but also include preventing the neuroplastic changes that underlie persistent pain states. nih.gov
Metabolic Pathways and Preclinical Pharmacodynamic Considerations
Metabolic Fate of (R)-N-(1-Methyl-2-phenylethyl)adenosine
The precise metabolic breakdown of this compound has not been extensively detailed in publicly available scientific literature. However, based on its structure as an N6-substituted adenosine (B11128) analog, its metabolic fate is likely governed by the primary enzymatic pathways that process endogenous adenosine and similar synthetic compounds. The two principal enzymes involved in adenosine metabolism are adenosine kinase (ADK) and adenosine deaminase (ADA). frontiersin.org
Adenosine kinase facilitates the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby salvaging the nucleoside for intracellular energy pools and nucleic acid synthesis. Conversely, adenosine deaminase catalyzes the irreversible deamination of adenosine to inosine, which is a crucial step in the purine (B94841) degradation pathway. frontiersin.org
For N6-substituted adenosine analogs, the nature of the substituent group can significantly influence their susceptibility to these enzymes. Bulky substituents on the N6-position, such as the 1-methyl-2-phenylethyl group, generally render the compound a poor substrate for adenosine deaminase. This resistance to deamination is a common feature designed into synthetic adenosine receptor agonists to increase their biological half-life and potency compared to native adenosine, which is rapidly cleared from circulation. While the compound is likely resistant to ADA, its potential interaction with adenosine kinase remains a possibility, which would lead to its phosphorylation and incorporation into the cellular nucleotide pool.
Table 1: Key Enzymes in Adenosine Metabolism
| Enzyme | Function | Role in Metabolism |
|---|---|---|
| Adenosine Deaminase (ADA) | Catalyzes the deamination of adenosine to inosine. | Primarily a catabolic enzyme in the purine degradation pathway. |
| Adenosine Kinase (ADK) | Catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). | A key enzyme in the purine salvage pathway, conserving nucleosides for cellular use. |
Enzymatic Regulation of Endogenous Adenosine Levels
The concentration of endogenous adenosine in the extracellular and intracellular space is tightly controlled by the balanced activity of adenosine kinase and adenosine deaminase. frontiersin.org These enzymes effectively act as a clearance mechanism, maintaining adenosine homeostasis.
While this compound is an agonist at adenosine receptors, there is limited direct evidence to suggest that it significantly alters the enzymatic activity of adenosine deaminase or adenosine kinase on their natural substrate, adenosine. An investigation into the effects of N6-(L-2-phenylisopropyl)adenosine (L-PIA), the same compound, on cAMP metabolism in adipocytes did not focus on direct modulation of ADA or ADK activity on endogenous adenosine but rather on the downstream effects of receptor activation. nih.gov The primary mechanism by which adenosine analogs like this compound influence the purinergic system is through direct receptor binding and activation, rather than by modulating the enzymes that regulate the concentration of the endogenous ligand.
Influence on Adenosine Transporter Activity
Extracellular adenosine levels are critically regulated by membrane-bound nucleoside transporters that facilitate the movement of adenosine into and out of the cell. nih.gov These transporters are broadly divided into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.org
Research has shown that this compound, referred to as N6-L-phenylisopropyladenosine (L-PIA) in the study, can directly influence nucleoside transport. A study using Novikoff rat hepatoma cells demonstrated that L-PIA inhibited the transport of adenosine and uridine. nih.gov The inhibition was found to be non-competitive, suggesting that the compound does not simply compete with adenosine for the same binding site on the transporter but rather impedes the transport process through a different mechanism. nih.gov
The study also concluded that L-PIA itself is not significantly transported by the carrier. nih.gov Instead, its lipophilic nature allows it to equilibrate across the plasma membrane without carrier mediation, where it can then exert its inhibitory effect on the transporter from within the cell or the membrane itself. nih.gov This inhibition of nucleoside transporters would lead to an increase in extracellular adenosine concentrations, which could potentiate the direct A1-receptor agonist effects of the compound.
Table 2: Major Families of Human Nucleoside Transporters
| Transporter Family | Members | Driving Force | Substrate Affinity |
|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT3, ENT4 | Concentration Gradient (Facilitated Diffusion) | Generally lower affinity (μM range) |
| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Na+ Gradient (Secondary Active Transport) | Generally higher affinity (low μM range) |
Advanced Analytical Methodologies for Research of R N 1 Methyl 2 Phenylethyl Adenosine
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic and chromatographic methods are the cornerstones of modern pharmaceutical analysis, providing the means to unequivocally identify a compound and quantify its purity. nicovaper.com For a molecule with the structural complexity of (R)-N-(1-Methyl-2-phenylethyl)adenosine, which includes a nucleoside core, a chiral center, and an aromatic moiety, a multi-faceted analytical approach is essential. ontosight.ai
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and concentration of active pharmaceutical ingredients (APIs). iltusa.comnih.gov In the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov This technique separates compounds based on their hydrophobicity, making it ideal for analyzing nucleoside analogues which possess moderate to high polarity. nih.govumich.edu
The separation is typically achieved using a stationary phase, such as a C18 or Phenyl-Hexyl column, and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of the main compound from any process-related impurities or degradation products. nih.govnih.gov Detection is commonly performed using a UV detector, as the purine (B94841) ring of the adenosine (B11128) structure has a strong chromophore with a characteristic absorbance maximum around 260 nm. sielc.comzju.edu.cn
The primary goals of HPLC analysis in this context are:
Purity Assessment: To separate and quantify any impurities, ensuring the sample meets stringent regulatory standards. iltusa.com
Stability Testing: To monitor the degradation of the compound under various stress conditions (e.g., acid, base, heat, light) as mandated by ICH guidelines. nih.govnih.gov
Quantitative Analysis: To accurately determine the concentration of the compound in bulk material or formulated products.
Below is a table summarizing typical HPLC conditions for the analysis of nucleoside derivatives.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C18 or Phenyl-Hexyl, 3-5 µm particle size | Separates compounds based on polarity. |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Phosphate, pH 3-7) | Controls retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. |
| Elution Mode | Gradient | Improves resolution of complex mixtures. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow for analytical columns. |
| Detection | UV at ~260 nm | Detects the purine ring of adenosine. |
| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for the unambiguous structural confirmation of this compound. When coupled with HPLC (LC-MS), it allows for the identification of the parent compound as well as the characterization of co-eluting impurities and degradation products. nih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like nucleosides, as it typically generates an intact protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the molecule.
Further structural details are obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic pattern of product ions. researchgate.net For this compound, key fragmentations would include the cleavage of the N-glycosidic bond, resulting in ions corresponding to the ribose sugar and the substituted adenine (B156593) base. researchgate.net This fragmentation pattern serves as a structural fingerprint for the molecule.
The table below shows the expected m/z values for the parent ion and major fragments of this compound.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₉H₂₄N₅O₄ | 386.1823 | Protonated molecular ion |
| [BH₂]⁺ | C₁₄H₁₅N₅ | 254.1349 | Substituted adenine base fragment |
| [M+H - C₅H₈O₃]⁺ | C₁₄H₁₆N₅O | 270.1304 | Loss of deoxyribose moiety |
| [M+H - C₉H₁₁]⁺ | C₁₀H₁₃N₅O₄ | 268.1040 | Loss of the N-substituent |
Isotope Labeling and Radiosynthesis for Tracer Development
To study the in vivo behavior of this compound, particularly its interaction with adenosine receptors in the central nervous system, isotopically labeled versions or radiotracers are developed. nih.gov These tracers are indispensable tools for techniques like Positron Emission Tomography (PET), which allows for the non-invasive imaging and quantification of receptor density and occupancy in living subjects. mdpi.comresearchgate.net
The development of a PET radiotracer typically involves labeling the molecule with a short-lived positron-emitting radionuclide, most commonly Carbon-11 (¹¹C, half-life ≈ 20 min) or Fluorine-18 (¹⁸F, half-life ≈ 110 min). nih.govnih.gov The longer half-life of ¹⁸F makes it particularly suitable for more complex radiosynthesis procedures and for distribution to PET centers. nih.gov
The radiosynthesis strategy involves introducing the radionuclide into a precursor molecule in the final step of the synthesis to maximize radiochemical yield and minimize synthesis time. researchgate.net For instance, an ¹⁸F-labeled analog could be synthesized via nucleophilic substitution of a suitable precursor bearing a good leaving group (e.g., tosylate, nosylate, or a trialkylstannyl group). semanticscholar.orgnih.gov
These radiotracers are crucial for:
Pharmacokinetic Studies: Determining the uptake, distribution, and clearance of the compound from the brain and other tissues. uit.no
Receptor Occupancy Studies: Measuring how much of a therapeutic drug is bound to its target receptor at various doses.
Disease Research: Investigating changes in adenosine receptor expression in neurodegenerative conditions like Parkinson's or Huntington's disease. nih.govresearchgate.net
The table below lists common radionuclides used in tracer development.
| Isotope | Half-Life | Emission | Primary Use |
| Fluorine-18 (¹⁸F) | 109.7 min | Positron | PET Imaging |
| Carbon-11 (¹¹C) | 20.4 min | Positron | PET Imaging |
| Tritium (³H) | 12.3 years | Beta | In vitro binding assays |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | In vitro binding, autoradiography |
Method Validation Principles in Compound Characterization
Analytical method validation is the documented process of proving that a specific procedure is suitable for its intended purpose. pharmaerudition.orgscielo.br It is a mandatory requirement in the pharmaceutical industry to ensure the quality and consistency of analytical data. scielo.br For this compound, any HPLC or LC-MS method used for quality control must be thoroughly validated according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govemerypharma.com
The key parameters evaluated during method validation include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. emerypharma.comwjarr.com Specificity is often demonstrated through forced degradation studies, where the compound is exposed to harsh conditions to produce potential degradation products, and the method must be able to resolve the main peak from these new peaks. nih.gov
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. emerypharma.comwjarr.com It is typically demonstrated by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be ≥ 0.999. nih.govzju.edu.cn
Accuracy: This refers to the closeness of the measured value to the true value. emerypharma.comwjarr.com It is usually assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. nih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. emerypharma.comwjarr.com It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. pharmaerudition.orgemerypharma.com
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. pharmaerudition.orgemerypharma.com This is a critical parameter for methods used to quantify impurities.
Range: The concentration interval over which the method is shown to be accurate, precise, and linear. pharmaerudition.orgemerypharma.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. emerypharma.comwjarr.com
The table below summarizes these validation parameters.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Differentiates analyte from interferences | Peak purity index > 0.99; Baseline resolution |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r) ≥ 0.999 |
| Accuracy | Closeness to the true value | Recovery typically 98.0% - 102.0% |
| Precision | Agreement between repeated measurements | RSD ≤ 2.0% |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of ~3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of ~10:1 |
| Robustness | Insensitivity to small method variations | System suitability parameters remain within limits |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-N-(1-Methyl-2-phenylethyl)adenosine, and how can chiral purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves stereoselective alkylation of adenosine at the N⁶-position using (R)-1-methyl-2-phenylethylamine derivatives. Chiral purity is ensured via chiral chromatography or enzymatic resolution. Confirmation of stereochemistry requires circular dichroism (CD) spectroscopy or X-ray crystallography .
- Key Techniques : Chiral HPLC (e.g., using amylose-based columns), nuclear Overhauser effect (NOE) NMR for spatial configuration validation .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and spatial arrangement. Infrared (IR) spectroscopy verifies amine and ribose hydroxyl groups. Purity is assessed via reverse-phase HPLC with UV detection at 260 nm (adenine absorption) .
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .
Q. How does this compound interact with adenosine A₁ receptors, and what assays are used to quantify binding affinity?
- Methodological Answer : Competitive binding assays using radiolabeled agonists (e.g., [³H]CHA) in rat forebrain preparations measure Ki values. Reported Ki for A₁ receptors is 1.17 nM, with selectivity over A₂A/A₃ receptors confirmed via GTPγS binding assays .
- Experimental Design : Use HEK-293 cells transfected with human A₁ receptors for standardized IC₅₀ comparisons .
Advanced Research Questions
Q. What experimental strategies can mitigate batch-to-batch variability in the biological activity of this compound?
- Methodological Answer : Implement strict quality control protocols:
- Synthesis : Use inert atmosphere to prevent oxidation of the phenylethyl group.
- Characterization : Quantify residual solvents (e.g., DMSO) via gas chromatography.
- Bioactivity : Normalize receptor binding data using an internal reference compound (e.g., CPA, N⁶-cyclopentyladenosine) .
Q. How should researchers design experiments to resolve discrepancies in reported receptor binding affinities of this compound across different studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK-293), buffer pH (7.4), and incubation temperatures (25°C vs. 37°C).
- Data Normalization : Express results as % inhibition of a control agonist (e.g., 100 nM adenosine).
- Statistical Analysis : Apply ANOVA to compare inter-study variability, accounting for ligand concentration gradients and receptor density .
Q. What methodological considerations are critical when developing high-throughput screening assays for analogs of this compound targeting adenosine receptors?
- Methodological Answer :
- Ligand Stability : Pre-screen analogs for hydrolytic degradation in assay buffers (e.g., pH 7.4 PBS).
- Signal-to-Noise Optimization : Use luminescence-based cAMP detection (e.g., GloSensor) for A₁ receptor Gi/o coupling.
- Counteract Non-Specific Binding : Include 0.1% BSA in assay buffers to reduce hydrophobic interactions .
Q. How can researchers differentiate between allosteric vs. orthosteric binding modes of this compound derivatives?
- Methodological Answer :
- Schild Regression Analysis : Test for surmountable vs. insurmountable antagonism.
- Mutagenesis Studies : Introduce point mutations (e.g., T277A in A₁ receptors) to disrupt orthosteric pockets.
- Kinetic Assays : Compare association/dissociation rates via surface plasmon resonance (SPR) .
Data Analysis and Contradiction Management
Q. How should conflicting data on the metabolic stability of this compound in hepatic microsomes be addressed?
- Methodological Answer :
- Control Variables : Standardize microsome sources (e.g., human vs. rat), incubation times, and NADPH regeneration systems.
- Analytical Consistency : Use LC-MS/MS for metabolite quantification instead of UV-based methods.
- Replicate Studies : Perform triplicate runs with internal standards (e.g., deuterated adenosine) .
Q. What computational approaches are recommended to model the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
